An In-depth Technical Guide to the Chemical Structure of ZIF-67
An In-depth Technical Guide to the Chemical Structure of ZIF-67
Zeolitic Imidazolate Framework-67 (ZIF-67), a prominent member of the metal-organic framework (MOF) family, has garnered significant attention within the scientific community for its unique structural characteristics and versatile applications. This guide provides a detailed exploration of its chemical architecture, physicochemical properties, and the experimental protocols for its synthesis and characterization, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Structure
ZIF-67 is a cobalt-based zeolitic imidazolate framework, structurally analogous to zeolites.[1] Its framework is constructed from divalent cobalt cations (Co²⁺) acting as metal nodes, which are interconnected by organic linkers, specifically 2-methylimidazolate (mIm).[2]
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Coordination Geometry : Each Co²⁺ ion is tetrahedrally coordinated to the nitrogen atoms of four distinct 2-methylimidazolate linkers.[1][2] This specific coordination geometry is fundamental to the formation of the framework's porous structure.
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Framework Topology : The metal-imidazole-metal angle in ZIF-67 is approximately 145°, closely resembling the Si-O-Si angle found in zeolites.[1] This similarity leads to a framework with a sodalite (SOD) topology, a common crystal structure in zeolites.[2]
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Chemical Formula : The chemical formula for ZIF-67 is generally represented as C₈H₁₀CoN₄.[3] The crystallographic information for ZIF-67 can be found in the Cambridge Crystallographic Data Centre (CCDC) under the deposit number 671073.[4]
The resulting three-dimensional structure is highly porous and crystalline, featuring a network of interconnected cages and apertures that bestow upon it a remarkably high surface area and pore volume.[5]
Physicochemical Properties
ZIF-67 exhibits a combination of properties that make it a material of interest for various applications, including gas separation, catalysis, and drug delivery.[2][6] Its key quantitative characteristics are summarized below.
| Property | Value | Reference |
| BET Surface Area | 1500 - 2414 m²/g | [2][5][6][7] |
| Pore Size | 0.34 - 2.33 nm (tunable) | [5][6][7] |
| Pore Volume | 0.66 - 1.37 cm³/g | [6][7] |
| Thermal Stability | Approx. 500 °C (in an inert atmosphere) | [2] |
| Chemical Stability | Stable in a pH range of 2 to 12 | [5] |
Experimental Protocols
The synthesis and characterization of ZIF-67 involve well-defined laboratory procedures. The following sections detail common experimental methodologies.
This protocol is based on a widely used method for synthesizing ZIF-67 nanoparticles at room temperature.[7][8]
Materials:
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Cobalt(II) nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
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2-methylimidazole (B133640) (C₄H₆N₂)
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Methanol (B129727) (CH₃OH)
Procedure:
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Prepare Precursor Solutions:
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Mixing and Reaction: Vigorously stir Solution A and slowly pour it into Solution B. The solution will turn a dark purple color.[9]
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Crystallization: Continue stirring the mixture at room temperature for 3 to 24 hours to allow for complete crystal formation.[8][9]
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Product Collection: Collect the resulting purple precipitate by centrifugation at approximately 5000-6000 rpm for 15-20 minutes.[8][9]
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Washing: Wash the collected product multiple times with fresh methanol to remove any unreacted precursors and impurities. Centrifuge after each wash.[8]
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Drying: Dry the final product in a vacuum oven at 50-60 °C for 12-24 hours to obtain the ZIF-67 powder.[8]
To confirm the successful synthesis and to analyze the properties of the prepared ZIF-67, several characterization techniques are employed.
A. Powder X-Ray Diffraction (PXRD)
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Objective: To verify the crystalline structure and phase purity of the synthesized ZIF-67.
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Methodology:
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A small amount of the dried ZIF-67 powder is placed on a sample holder.
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The sample is analyzed using a diffractometer, typically with Cu Kα radiation.
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The diffraction pattern is recorded over a 2θ range of approximately 5° to 40°.
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The resulting pattern is compared with simulated patterns from crystallographic databases or previously reported data.[10][11] Key diffraction peaks for ZIF-67 are expected at 2θ values of 7.4° (011), 10.4° (002), 12.8° (112), 14.7° (022), 16.6° (013), and 18.1° (222).[7][12]
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B. Scanning Electron Microscopy (SEM)
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Objective: To investigate the surface morphology, particle size, and shape of the ZIF-67 crystals.
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Methodology:
-
The ZIF-67 powder is mounted onto an SEM stub using conductive adhesive tape.
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The sample is sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
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The sample is then imaged in the SEM chamber. The images reveal the characteristic rhombic dodecahedral morphology of ZIF-67 crystals.[13]
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C. Brunauer-Emmett-Teller (BET) Analysis
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Objective: To determine the specific surface area, pore volume, and pore size distribution of ZIF-67.
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Methodology:
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A known mass of the ZIF-67 sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) to remove any adsorbed moisture and solvents.
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A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
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The BET equation is applied to the adsorption data to calculate the specific surface area.[7] The pore volume and size distribution are typically determined using the Barrett-Joyner-Halenda (BJH) method.[7]
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Structural and Workflow Visualizations
The following diagrams illustrate the fundamental structure of ZIF-67 and a typical experimental workflow.
Caption: Tetrahedral coordination of a central Co²⁺ ion with four 2-methylimidazolate linkers in ZIF-67.
Caption: Experimental workflow for the room temperature synthesis of ZIF-67.
References
- 1. Zeolitic imidazolate framework - Wikipedia [en.wikipedia.org]
- 2. ossila.com [ossila.com]
- 3. ZIF-67 - CD Bioparticles [cd-bioparticles.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Facile Synthesis of ZIF-67 for the Adsorption of Methyl Green from Wastewater: Integrating Molecular Models and Experimental Evidence to Comprehend the Removal Mechanism [mdpi.com]
- 9. Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis and Characterization of ZIF-67 Mixed Matrix Nanobiocatalysis for CO2 Adsorption Performance [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ijche.com [ijche.com]
